2,6-Dimethylpyrazine
Overview
Description
2,6-Dimethylpyrazine is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The methyl groups attached to the carbon atoms at the 2 and 6 positions of the pyrazine ring influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of various dimethylpyrazine derivatives has been explored in several studies. For instance, 2,6-bis(porphyrin)-substituted pyrazines have been synthesized through biased acetal synthesis from symmetric 2,3,5,6-tetrakis(chloromethyl)pyrazine . Another study reported the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate with a unique three-dimensional lattice structure . Additionally, 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized using a Sonogashira cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of 2,6-dimethylpyrazine has been determined by various spectroscopic methods. The vibrational spectra of the molecule have been recorded and assigned based on a C2v molecular geometry, and the potential energy function corresponding to the internal rotation of the methyl groups has been used to solve the Schrödinger equation for the energy levels of that motion .
Chemical Reactions Analysis
Dimethylpyrazines can participate in various chemical reactions. For example, 2,6-dimethylpyrazine can react with benzaldehyde to yield 2,6-distyrylpyrazine, which upon further reaction can lead to the formation of chelating ligands for transition metal complexes . The coordination chemistry of 2,6-diarylpyrazines with silver(I) has also been explored, demonstrating the influence of substituent patterns on the formation of discrete coordination complexes and polymeric networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylpyrazines are influenced by their molecular structure. The vibrational spectra of 2,6-dimethylpyrazine, as well as its derivatives, provide insights into the molecule's behavior in different states. For instance, the vibrational spectra of a 2,5-dimethylpyrazine adduct with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone showed characteristic Hadži's trio in the high and medium frequency region, indicating the formation of hydrogen-bonded chains . The kinetics of formation of dimethylpyrazines in a solid model system have been studied, revealing that the formation rate follows a first-order reaction model with an activation energy of 13.5 kcal/mol .
Scientific Research Applications
1. Photochemical Isomerization
- Application Summary: 2,6-Dimethylpyrazine is used in the study of photochemical isomerization of hexatomic heterocyclic compounds . This is an important research field that can provide significant synthetic procedures .
- Methods of Application: The study involves DFT calculations and CASSCF study on the photoisomerization of 2,6-Dimethylpyrazine . The computations were based on the Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) using the B3LYP hybrid xc functional .
- Results or Outcomes: The study confirmed the role of benzvalene isomers in the isomerization of hexatomic heterocyclic compounds . 2,6-Dimethylpyrazine in the excited singlet states can be converted into the corresponding Dewar isomers .
2. Biodegradation
- Application Summary: 2,6-Dimethylpyrazine is studied in the context of biodegradation . Bacteria have been isolated which are able to use various substituted pyrazines as a sole carbon and energy source .
- Methods of Application: The study involves the use of bacteria like Agrobacterium radiobacter, Rhodocoocus erythropolis (DSM 6138), and Arthrobacter sp. (DSM 6137) which can grow with 2,5-dimethylpyrazine .
- Results or Outcomes: These bacteria have been used to hydroxylate a number of substituted pyrazines .
3. Flavoring Additive
- Application Summary: 2,6-Dimethylpyrazine is used in the preparation of flavors for chocolate, coffee, meat, and nuts .
- Methods of Application: It is added to these food items during their preparation to enhance their flavor .
- Results or Outcomes: The addition of 2,6-Dimethylpyrazine imparts a distinct flavor to these food items .
4. Fragrance Production
- Application Summary: 2,6-Dimethylpyrazine is widely used in fragrance production due to its distinct roasted or nutty aroma . It adds depth and complexity to fragrances, enhancing their overall olfactory profile .
- Methods of Application: This versatile compound is utilized in various fine fragrances and personal care products, including perfumes, colognes, body sprays, lotions, and soaps .
- Results or Outcomes: The addition of 2,6-Dimethylpyrazine enhances the overall olfactory profile of the products .
5. Food Aroma
- Application Summary: 2,6-Dimethylpyrazine is used as a flavor additive and odorant in foods such as cereals and products such as cigarettes . It occurs naturally in baked potato, black or green tea, crispbread, French fries, malt, peated malt, raw asparagus, roasted barley, roasted filberts or pecans, squid, wheat bread, wild rice (Zizania aquatica), and wort .
- Methods of Application: It is added to these food items during their preparation to enhance their aroma .
- Results or Outcomes: The addition of 2,6-Dimethylpyrazine imparts a distinct aroma to these food items .
6. Key Aroma Compound in Boletus edulis
- Application Summary: 2,6-Dimethylpyrazine is a key aroma compound in Boletus edulis , a type of mushroom.
- Methods of Application: It is naturally present in Boletus edulis and contributes to its unique aroma .
- Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of Boletus edulis .
7. Maillard Reaction
- Application Summary: 2,6-Dimethylpyrazine is formed during the cooking of some foods via Maillard reactions . This reaction is responsible for the flavor of browned food, contributing to the taste and aroma of various foods including cocoa, baked goods, coffee, and wines .
- Methods of Application: The Maillard reaction occurs between reducing sugars and amino acids during the cooking process .
- Results or Outcomes: The formation of 2,6-Dimethylpyrazine during the Maillard reaction enhances the flavor of the cooked food .
8. Aroma of Roasted Sesame
- Application Summary: 2,6-Dimethylpyrazine is found at high concentrations in roasted sesame seed oil . It contributes to the volatile odorant profile of the oil .
- Methods of Application: The compound is naturally present in sesame seeds and becomes more prominent upon roasting .
- Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of roasted sesame seed oil .
9. Aroma of Fermented Cocoa Beans
- Application Summary: 2,6-Dimethylpyrazine is found in fermented cocoa beans . It contributes to the unique aroma of the beans .
- Methods of Application: The compound is naturally present in cocoa beans and becomes more prominent upon fermentation .
- Results or Outcomes: The presence of 2,6-Dimethylpyrazine enhances the aroma of fermented cocoa beans .
Safety And Hazards
2,6-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and harmful if swallowed . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural.” . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective (0.01% pyrazine kg −1 biomass) extraction from plants or animal sources . A more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .
properties
IUPAC Name |
2,6-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZAYHYIWGLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047619 | |
Record name | 2,6-Dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white to yellow lumpy crystals with a nutty, coffee-like odour | |
Record name | 2,6-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 to 155.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, very soluble (in ethanol) | |
Record name | 2,6-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,6-Dimethylpyrazine | |
CAS RN |
108-50-9 | |
Record name | 2,6-Dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N77Q72C9I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 48 °C | |
Record name | 2,6-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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